Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be identified by its Chemical Abstracts Service number (CAS) 1245807-83-3 and has a molecular formula of C15H17N3O2. The compound is recognized for its potential as a versatile small molecule scaffold in drug discovery and development .
The synthesis of ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be approached through various methods, primarily involving the construction of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 2 and 7 positions.
The molecular structure of ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate features:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods to predict its interactions with biological systems .
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions typical for carboxylic esters and heterocycles:
The mechanism of action for ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully elucidated but is hypothesized to involve:
Further studies are needed to clarify these mechanisms through biochemical assays and molecular docking simulations .
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits several notable physical and chemical properties:
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate has various applications in scientific research:
Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in drug design due to their structural mimicry of purine bases and versatile pharmacological profiles. This bicyclic system first gained prominence with FDA-approved agents like Anagliptin (anti-diabetic) and Zaleplon (sedative). The scaffold's synthetic flexibility allows functionalization at six distinct positions, enabling precise modulation of electronic properties and steric bulk. Early derivatives primarily targeted CNS disorders, but recent applications span oncology (e.g., Zanubrutinib's BTK inhibition) and inflammation (e.g., Dorzomorphin's AMPK modulation) [8]. The 6-carboxylate moiety—exemplified by ethyl ester derivatives—serves as a critical handle for prodrug design or direct metabolic interference, enabling improved tissue penetration and target engagement [4] [9].
Cyclopropyl groups confer unique advantages in medicinal chemistry:
This specific derivative integrates three pharmacophoric elements:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8